(4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
The compound “(4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” is a structurally complex small molecule featuring a methanone core linked to a 4-methylsulfonyl-substituted piperidine ring and a thiophene-containing cyclopentyl group. The methylsulfonyl group may enhance solubility or influence binding affinity through polar interactions, while the thiophene moiety could contribute to aromatic stacking or hydrophobic interactions in biological systems.
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-22(19,20)13-6-10-17(11-7-13)15(18)16(8-2-3-9-16)14-5-4-12-21-14/h4-5,12-13H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHJORGDUFKTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Cyclopentyl and Thiophene Moieties: The cyclopentyl and thiophene groups are introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines.
Scientific Research Applications
(4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous methanone derivatives documented in pharmacological and crystallographic studies. Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Divergence: Unlike AM251 and AM1241, which feature pyrazole or indole cores, the target compound employs a methanone scaffold. This distinction may alter binding kinetics due to differences in electron distribution and steric bulk .
Substituent Effects: The 4-methylsulfonyl group on the piperidine ring is unique compared to the halogenated or nitrated substituents in AM251 and AM1241.
Biological Activity: While AM251 and AM1241 exhibit well-characterized cannabinoid receptor activities, the target compound’s biological profile remains speculative. Its thiophene-cyclopentyl moiety shares similarities with LY320135, a low-potency CB1 antagonist, suggesting possible overlap in receptor targeting .
Crystallographic Considerations :
The SHELX software suite, widely used for small-molecule refinement, could theoretically resolve the target compound’s crystal structure, leveraging its piperidine and thiophene groups’ rigidity for high-resolution data .
Biological Activity
(4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and is coupled to a thiophene ring. Its molecular formula is C15H19N2O2S, with a molecular weight of approximately 295.39 g/mol. The presence of both piperidine and thiophene rings contributes to its potential interactions with various biological targets.
The biological activity of (4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, modulating their activity and leading to significant biological effects.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties through various mechanisms, such as inducing apoptosis or inhibiting cell proliferation. For instance, studies on related piperidine derivatives have shown promising results against different cancer cell lines, suggesting that (4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone may also possess similar activities.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also offer protective effects against neurodegenerative diseases. Investigations into other piperidine-based compounds have demonstrated their ability to modulate neurotransmitter systems, which could be relevant for studying the potential neuroprotective properties of this compound.
Anti-inflammatory Properties
The methylsulfonyl group in the structure is often associated with anti-inflammatory activities. Compounds containing sulfonamide functionalities have been reported to inhibit pro-inflammatory cytokines, which could position (4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone as a candidate for further research in inflammatory disease models.
Comparative Analysis
To better understand the uniqueness of (4-(Methylsulfonyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone | Structure | Similar anticancer activity |
| (4-(Ethylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone | Structure | Potentially lower potency due to ethyl substitution |
| (4-(Methylsulfonyl)piperidin-1-yl)(furan-2-yl)methanone | Structure | Different pharmacological profile due to furan ring |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Efficacy : A study published in Cancer Letters demonstrated that piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications on the piperidine ring can enhance potency ( ).
- Neuroprotective Mechanisms : Research highlighted in Neuropharmacology revealed that certain piperidine analogs could protect neuronal cells from oxidative stress-induced damage ( ).
- Inflammation Modulation : A recent investigation into sulfonamide derivatives showed their effectiveness in reducing inflammation markers in animal models ( ).
Q & A
Q. Basic Characterization
- NMR spectroscopy : ¹H/¹³C NMR to verify methylsulfonyl (δ ~3.1 ppm for S-CH₃) and thiophene (δ ~7.0–7.5 ppm) protons .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 381.12) .
- X-ray crystallography : Resolve stereochemistry using SHELX programs; analyze bond angles (e.g., C-SO₂-C ~117°) and piperidine ring puckering .
How is the initial biological activity of this compound evaluated in academic research?
Q. Basic Biological Screening
- In vitro assays : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or ELISA. Prioritize targets via computational prediction tools (e.g., SwissTargetPrediction) .
- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
- Solubility assessment : Measure logP via shake-flask method; optimize with co-solvents (e.g., DMSO/PEG mixtures) for cell-based assays .
How can crystallographic data resolve conformational flexibility in the piperidine and cyclopentyl moieties?
Q. Advanced Structural Analysis
- SHELX refinement : Use SHELXL to model thermal displacement parameters, identifying flexible regions (e.g., cyclopentyl-thiophene torsion angles) .
- Density functional theory (DFT) : Compare experimental (X-ray) and calculated (B3LYP/6-31G*) bond lengths to assess strain in the cyclopentyl group .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C-H···O with methylsulfonyl) influencing crystal packing .
What strategies are employed to study structure-activity relationships (SAR) for this compound?
Q. Advanced SAR & Derivatives
- Substituent variation : Replace thiophene with furan/pyridine to assess electronic effects on target binding .
- Methylsulfonyl modification : Test sulfonamide or sulfoxide analogs to evaluate metabolic stability .
- Pharmacophore modeling : Align derivatives using Schrödinger Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .
What mechanistic insights can be gained from studying target interactions?
Q. Advanced Mechanistic Studies
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to recombinant proteins (e.g., kinases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic (thiophene) vs. polar (sulfonyl) interactions .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., GROMACS) to identify stable binding poses over 100 ns trajectories .
How does the methylsulfonyl group influence metabolic stability and clearance?
Q. Advanced ADME Profiling
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure t₁/₂. Methylsulfonyl reduces oxidative metabolism compared to sulfonamides .
- CYP450 inhibition screening : Test against CYP3A4/2D6 via fluorogenic substrates; low inhibition reduces drug-drug interaction risks .
- Plasma protein binding (PPB) : Use equilibrium dialysis; methylsulfonyl increases PPB (>90%), requiring formulation adjustments .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced Data Analysis
- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-validated HEK293) and assay buffers .
- Meta-analysis : Apply random-effects models to aggregate IC₅₀ values across studies, adjusting for batch effects .
- Off-target profiling : Use KinomeScan to identify promiscuous binding, explaining variability in phenotypic assays .
What computational approaches predict the compound’s binding mode to novel targets?
Q. Advanced Computational Modeling
- Molecular docking (AutoDock Vina) : Screen against homology models (e.g., GPCRs) using flexible ligand protocols .
- Free-energy perturbation (FEP) : Calculate ΔΔG for mutations in binding pockets to prioritize synthetic analogs .
- QSAR modeling : Train random forest models on IC₅₀ data to prioritize substituents with predicted logD <3 .
How can solubility challenges be addressed during formulation for in vivo studies?
Q. Advanced Formulation Strategies
- Co-solvent systems : Use 10% Cremophor EL + 5% ethanol to achieve >1 mg/mL solubility .
- Amorphous solid dispersion : Spray-dry with HPMCAS to enhance dissolution rate .
- Salt formation : Screen with citric/maleic acid; sulfonyl group limits ionizability, favoring free base .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
